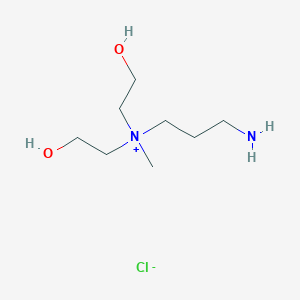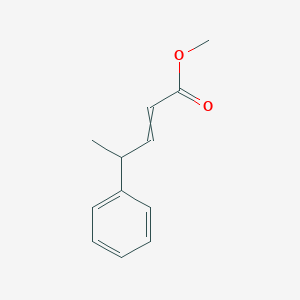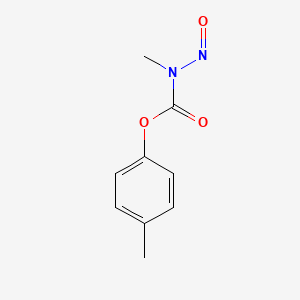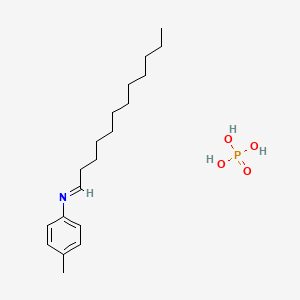![molecular formula C13H14F3NO B14508862 N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 64380-28-5](/img/structure/B14508862.png)
N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 3-(trifluoromethyl)benzaldehyde is first converted to an intermediate compound through a condensation reaction with isopropylamine.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable reagent, such as prop-2-enoyl chloride, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Researchers may evaluate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties make it valuable for developing new materials with specific functions.
Mécanisme D'action
The mechanism of action of N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Propan-2-yl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(Propan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with the trifluoromethyl group in a different position, potentially leading to variations in reactivity and activity.
Uniqueness
N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
64380-28-5 |
|---|---|
Formule moléculaire |
C13H14F3NO |
Poids moléculaire |
257.25 g/mol |
Nom IUPAC |
N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C13H14F3NO/c1-9(2)17-12(18)7-6-10-4-3-5-11(8-10)13(14,15)16/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
CGAMWTJOYCHRLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



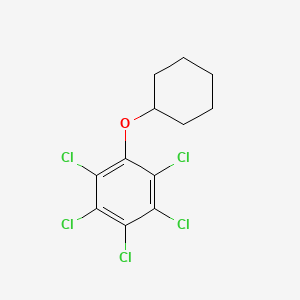
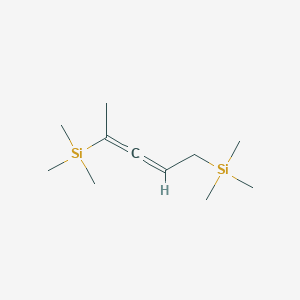
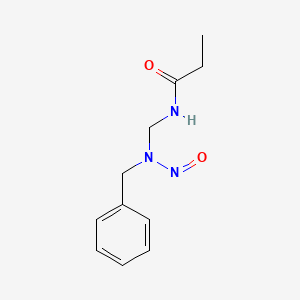
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
